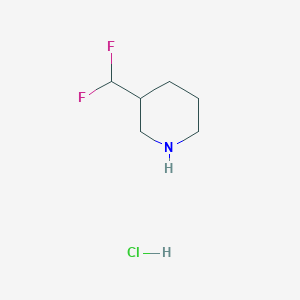

3-Difluoromethylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(difluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSDOLONHQYNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693518 | |

| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-69-3, 1427455-16-0 | |

| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 3-Difluoromethylpiperidine Hydrochloride: An In-depth Technical Guide

<Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern drug discovery. The difluoromethyl group, in particular, offers a nuanced approach to modulating the physicochemical and pharmacological properties of lead compounds. 3-Difluoromethylpiperidine hydrochloride has emerged as a valuable building block, combining the prevalent piperidine motif with the advantageous properties of the difluoromethyl group. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, detailing experimental protocols for its characterization and discussing the implications of these properties for drug development.

Introduction: The Strategic Advantage of the Difluoromethyl Group

In the quest for novel therapeutics, the ability to fine-tune a molecule's properties is paramount. The difluoromethyl (-CHF₂) group has gained significant traction as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][2][3] Its introduction into a molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1][2] The acidic proton of the -CHF₂ group can also participate in weak hydrogen bonding, further influencing a compound's biological profile.[1] When appended to the piperidine ring, a common scaffold in numerous pharmaceuticals, the resulting this compound becomes a highly valuable synthon for medicinal chemists.

Core Molecular and Physical Properties

A thorough understanding of the fundamental molecular and physical properties of this compound is the bedrock of its application in research and development.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1427455-16-0 | [4][5][6] |

| Molecular Formula | C₆H₁₂ClF₂N | [4][6] |

| Molecular Weight | 171.62 g/mol | [4][5][6] |

| Appearance | Cream/beige powder | [7] |

| Purity | Typically >95% | [5][8] |

| Storage | Sealed in a dry environment at room temperature | [9] |

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for detailed structural analysis.

-

¹H NMR: The proton spectrum will provide information on the protons of the piperidine ring. The proton of the difluoromethyl group will exhibit a characteristic signal due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will show the signals for the piperidine carbons and a distinctive signal for the difluoromethyl carbon, split into a triplet by the two fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atoms and can be used as a probe in deuterium-free environments.[7]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Data Analysis: Process the spectra and assign the observed signals to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide fragmentation data to support the structure.

-

Technique: Electrospray ionization (ESI) is well-suited for this polar compound.

-

Expected Ion: The primary ion observed in the positive mode will be the protonated free base [M+H]⁺.

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight of the free base.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The formation of the hydrochloride salt can be evidenced by the appearance of an N-H⁺ stretching band.[10][11]

Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Physicochemical Properties and Their Implications

The physicochemical properties of this compound are critical for its handling, formulation, and ultimately, its in vivo behavior.

Solubility

As a hydrochloride salt, this compound is expected to be freely soluble in water and other polar solvents.[12] This is a crucial property for many pharmaceutical formulations.

Melting Point

The melting point is a key indicator of purity. For the related compound 3,3-Difluoropiperidine hydrochloride, the melting point is in the range of 243-247 °C.[7] The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC).[11]

pKa

The pKa of the piperidine nitrogen will dictate the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The pKa can be determined by potentiometric titration.

Experimental Workflows and Data Visualization

A systematic approach to the characterization of this compound is essential for obtaining reliable and reproducible data.

Caption: A streamlined workflow for the comprehensive physicochemical characterization of this compound.

Applications in Drug Discovery and Development

The unique properties of this compound make it an attractive building block for the synthesis of novel drug candidates.[13] Its incorporation can lead to compounds with improved potency and pharmacokinetic profiles. For instance, the related 3,3-difluoropiperidine hydrochloride has been shown to enhance the potency of an apelin receptor agonist.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. A thorough understanding and characterization of its physicochemical properties are essential for its effective utilization in drug discovery and development. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this promising compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]

- 5. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. This compound - CAS:1427455-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]

A Technical Guide to 3-Difluoromethylpiperidine Hydrochloride: A Key Building Block for Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The piperidine ring, a ubiquitous heterocycle in approved pharmaceuticals, serves as a prime candidate for such modifications. This guide provides an in-depth technical overview of 3-Difluoromethylpiperidine hydrochloride (CAS: 1427455-16-0), a valuable building block for researchers and drug development professionals. We will explore its core properties, structural significance, the rationale behind its synthesis, its critical role in enhancing drug-like properties, and a practical experimental protocol for its application.

Core Physicochemical Properties and Structure

This compound is a stable, crystalline solid at room temperature, making it a convenient reagent for synthetic chemistry workflows.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1427455-16-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ClF₂N | [1][2][4] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store at room temperature, keep dry and cool | [1] |

Chemical Structure

The molecule consists of a saturated six-membered piperidine ring substituted at the 3-position with a difluoromethyl (-CHF₂) group. The hydrochloride salt form involves the protonation of the piperidine nitrogen, with chloride as the counter-ion. This salt form enhances the compound's stability and often improves its solubility in polar protic solvents compared to the free base.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Difluoromethylpiperidine Hydrochloride

This guide provides an in-depth exploration of the synthesis and characterization of 3-Difluoromethylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this fluorinated piperidine derivative a compound of high interest. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Difluoromethyl Moiety

The introduction of fluorine-containing functional groups is a well-established strategy in modern medicinal chemistry to modulate the properties of drug candidates. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to act as a weak hydrogen bond donor, coupled with its lipophilicity and metabolic stability, makes it a powerful tool for optimizing lead compounds.[1] Piperidine scaffolds are ubiquitous in pharmaceuticals, and the incorporation of a difluoromethyl group at the 3-position creates a chiral center, opening avenues for the development of stereochemically defined drug candidates with potentially improved efficacy and safety profiles.

This guide will detail a robust and widely applicable synthetic route to this compound, commencing from a readily accessible pyridine precursor. We will delve into the mechanistic underpinnings of each synthetic step, providing a rationale for the selection of reagents and reaction conditions. Furthermore, a comprehensive characterization protocol will be outlined, ensuring the unambiguous identification and quality assessment of the final product.

Strategic Approach to Synthesis: From Pyridine to Piperidine

The most logical and efficient pathway to this compound involves the catalytic hydrogenation of the corresponding 3-(difluoromethyl)pyridine precursor. This strategy is advantageous due to the commercial availability of the starting pyridine and the high efficiency and selectivity often associated with catalytic hydrogenation for the reduction of aromatic nitrogen heterocycles.[2]

The overall synthetic workflow can be visualized as a two-step process:

-

Synthesis of 3-(Difluoromethyl)pyridine: While this intermediate is commercially available, understanding its synthesis provides deeper insight. A common method involves the difluoromethylation of a suitable pyridine derivative.

-

Catalytic Hydrogenation and Salt Formation: The aromatic pyridine ring is reduced to a piperidine, followed by conversion to the hydrochloride salt to improve stability and handling.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-(Difluoromethyl)pyridine

While 3-(difluoromethyl)pyridine can be sourced commercially, for the purpose of a comprehensive guide, we will briefly touch upon a representative synthetic approach. Modern methods for the difluoromethylation of heteroaromatics often employ radical-based reactions.[3] For instance, the use of difluoromethyl radical precursors in the presence of a suitable initiator can achieve the desired transformation on a pyridine ring.[4]

Catalytic Hydrogenation of 3-(Difluoromethyl)pyridine

This is the core transformation in our proposed synthesis. The reduction of the pyridine ring to a piperidine is typically achieved under hydrogen pressure using a noble metal catalyst. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for this purpose.[2] The reaction is generally performed in an acidic medium, such as glacial acetic acid or with the substrate as a hydrochloride salt, which activates the pyridine ring towards reduction.

Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 3-(difluoromethyl)pyridine (1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the addition of a catalytic amount of PtO₂ (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-70 bar). The reaction mixture is then stirred vigorously at room temperature.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture.

-

Work-up: Upon completion, the hydrogen pressure is carefully released, and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to remove the acetic acid.

-

Basification and Extraction: The residue is dissolved in water and basified with a suitable base (e.g., NaOH) to a pH of approximately 10. The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude 3-(difluoromethyl)piperidine as an oil.

Formation of this compound

To facilitate handling, purification, and storage, the free base is converted to its hydrochloride salt.

Protocol:

-

Dissolution: Dissolve the crude 3-(difluoromethyl)piperidine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to afford this compound as a solid.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following techniques are essential.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the proton of the difluoromethyl group. The latter will appear as a triplet due to coupling with the two fluorine atoms. The signals for the piperidine protons will be complex due to diastereotopicity and spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbon atoms of the piperidine ring and the carbon of the difluoromethyl group. The CF₂H carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoromethyl group. It will exhibit a doublet due to coupling with the single proton of the CF₂H group.

Table 1: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (CH F₂) | ~5.5 - 6.5 | t | JH-F ≈ 50-60 |

| ¹⁹F (F ₂CH) | ~ -110 to -130 | d | JF-H ≈ 50-60 |

| ¹³C (C F₂H) | ~115 - 125 | t | JC-F ≈ 230-250 |

Note: The exact chemical shifts can vary depending on the solvent and the protonation state.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [C₆H₁₂F₂N]⁺ | 136.0938 | Consistent with calculated value |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A high-purity sample should exhibit a single major peak.

-

Elemental Analysis: Combustion analysis provides the elemental composition (C, H, N) of the compound, which should be within ±0.4% of the calculated theoretical values for C₆H₁₂ClF₂N.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[5] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. By leveraging the well-established methodology of catalytic hydrogenation of a pyridine precursor, researchers can reliably access this valuable fluorinated building block. The comprehensive characterization protocol detailed herein ensures the unambiguous confirmation of the product's identity and purity, which is critical for its application in drug discovery and development programs. The principles and techniques described are rooted in established organic chemistry and are designed to be both informative for the experienced researcher and accessible to those newer to the field of fluorine chemistry.

References

- 1. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. chemical-label.com [chemical-label.com]

Spectroscopic Characterization of 3-Difluoromethylpiperidine Hydrochloride: A Technical Guide

Introduction

3-Difluoromethylpiperidine hydrochloride is a saturated heterocyclic compound of increasing interest in medicinal chemistry and drug development. The incorporation of the difluoromethyl group (CHF₂) into the piperidine scaffold can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa), thereby influencing the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2][3][4] A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design, and this is fundamentally established through rigorous spectroscopic analysis.

This technical guide provides an in-depth exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical experimental workflows. The interpretations are based on established spectroscopic principles and comparative analysis with structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Expected NMR Data

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of similar piperidine systems and the known effects of protonation and fluorine substitution.[5][6][7][8][9][10][11][12][13]

| ¹H NMR | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 2.0 - 2.4 | m | CH-CHF₂ | |

| H-2ax, H-6ax | 3.3 - 3.6 | m | CH₂-N⁺ | |

| H-2eq, H-6eq | 2.8 - 3.1 | m | CH₂-N⁺ | |

| H-4ax, H-5ax | 1.8 - 2.1 | m | CH₂ | |

| H-4eq, H-5eq | 1.6 - 1.9 | m | CH₂ | |

| CHF₂ | 5.8 - 6.5 | t | ²JHF ≈ 56-58 | CHF₂ |

| N⁺H₂ | 9.0 - 10.0 | br s | N⁺H₂ |

| ¹³C NMR | Expected δ (ppm) | Multiplicity (in ¹³C-{¹H} with ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |

| C-3 | 35 - 45 | t | ²JCF ≈ 20-25 | CH-CHF₂ |

| C-2, C-6 | 45 - 55 | t | ³JCF ≈ 3-5 | CH₂-N⁺ |

| C-4, C-5 | 20 - 30 | s | CH₂ | |

| CHF₂ | 110 - 120 | t | ¹JCF ≈ 235-245 | CHF₂ |

| ¹⁹F NMR | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CHF₂ | -115 to -125 | d | ²JHF ≈ 56-58 | CHF₂ |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR Spectroscopic Analysis.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for the hydrochloride salt. D₂O is advantageous for its simplicity, but the N⁺H₂ protons will exchange with deuterium and become invisible. DMSO-d₆ will allow for the observation of the N⁺H₂ protons. The choice depends on the specific information required.

-

Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, especially for the complex multiplets of the piperidine ring protons.

-

2D NMR: If the 1D spectra show significant signal overlap, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons, greatly aiding in unambiguous assignments.[14][15]

Interpretation of NMR Spectra

-

¹H NMR: The most downfield signal, a broad singlet between 9.0 and 10.0 ppm, is characteristic of the two acidic protons on the positively charged nitrogen atom of the piperidinium ring. The triplet observed between 5.8 and 6.5 ppm is a hallmark of the difluoromethyl group, arising from the coupling of the proton to the two equivalent fluorine atoms (²JHF). The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be deshielded due to the inductive effect of the positive charge, appearing in the 3.3 - 3.6 ppm region. The remaining piperidine ring protons will present as a complex series of overlapping multiplets further upfield.

-

¹³C NMR: The carbon of the difluoromethyl group will be the most downfield among the carbons of the piperidine ring system, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield relative to the other ring carbons. Two-bond and three-bond C-F couplings may also be observed, providing further structural confirmation.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance, a doublet, due to the coupling of the two equivalent fluorine atoms with the proton of the difluoromethyl group (²JHF). The chemical shift in the range of -115 to -125 ppm is characteristic of a CHF₂ group.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H bonds of the ammonium salt, the C-H bonds of the piperidine ring, and the C-F bonds of the difluoromethyl group.

Expected IR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2500 - 3000 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| N⁺-H Bend | 1500 - 1600 | Medium |

| C-H Bend | 1440 - 1470 | Medium |

| C-F Stretch | 1000 - 1300 | Strong |

Experimental Protocol: FTIR Data Acquisition

References

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. Piperidine nmr | Sigma-Aldrich [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Difluoromethylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-Difluoromethylpiperidine hydrochloride, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the influence of the difluoromethyl group on the piperidine moiety, offering insights into its expected behavior in various solvent systems and under diverse stress conditions. This guide is designed to be a practical resource, providing not only the "what" but also the "why" behind experimental designs, thereby empowering researchers to make informed decisions in their formulation and development efforts.

Introduction: The Significance of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic incorporation of fluorine atoms into these structures has emerged as a powerful tool to modulate key drug-like properties. The introduction of a difluoromethyl (-CHF₂) group at the 3-position of the piperidine ring, and its subsequent formulation as a hydrochloride salt, presents a molecule with a unique profile of basicity, lipophilicity, and metabolic stability.[1][2]

The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart.[3][4] This modulation of basicity has profound implications for the compound's solubility at physiological pH, its potential for salt formation, and its interaction with biological targets.[5] Furthermore, the C-F bond is exceptionally strong, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[5] This guide will explore these characteristics in detail, providing a robust framework for the analytical characterization of this compound.

Physicochemical Properties: An Overview

While specific experimental data for this compound is not extensively published, we can infer its key properties based on its structure and data from related fluorinated piperidines.

| Property | Inferred Value/Characteristic | Rationale and Implications |

| CAS Number | 1427455-16-0[6][7][8][9] | Unique identifier for the specific chemical substance. |

| Molecular Formula | C₆H₁₂ClF₂N[6][8] | Confirms the elemental composition of the hydrochloride salt. |

| Molecular Weight | 171.62 g/mol [8][9] | Essential for all gravimetric and molarity-based calculations. |

| pKa | Lower than piperidine (pKa ≈ 11.2) | The electron-withdrawing difluoromethyl group reduces the electron density on the nitrogen, thus decreasing its basicity.[3][4] This lower pKa will influence the pH-solubility profile. |

| Melting Point | Estimated: 243-247 °C | Based on the melting point of the closely related 3,3-Difluoropiperidine hydrochloride.[10] A high melting point suggests a stable crystal lattice. |

| Appearance | White to off-white solid | Typical appearance for small molecule hydrochloride salts. |

Aqueous Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to exhibit good aqueous solubility.[11] The solubility, however, will be highly dependent on the pH of the medium.

The Role of pH

The solubility of this amine salt is governed by the equilibrium between the ionized (piperdinium) and the non-ionized (free base) forms. At acidic pH, the equilibrium will favor the protonated, more soluble piperidinium ion. As the pH increases towards and beyond the pKa of the compound, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

A theoretical pH-solubility profile can be predicted. The solubility will be highest at low pH and will start to decrease as the pH approaches the pKa, eventually plateauing at the intrinsic solubility of the free base at higher pH values.

Experimental Protocol for Determining pH-Dependent Equilibrium Solubility

This protocol outlines a standardized shake-flask method to experimentally determine the equilibrium solubility of this compound across a range of pH values.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC method for quantification

-

Orbital shaker/incubator

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into several vials.

-

Solvent Addition: Add a precise volume of each pH buffer to the respective vials. Ensure an excess of solid material remains to achieve saturation.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Sample Collection: Carefully withdraw an aliquot from the supernatant of each vial.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

dot

graph "Equilibrium_Solubility_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh excess API"]; B [label="Add pH Buffers"]; A -> B; }

subgraph "cluster_Equil" { label = "Equilibration"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Shake at constant T\n(24-48h)"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; D [label="Collect Supernatant"]; E [label="Filter (0.22 µm)"]; F [label="Quantify by HPLC"]; D -> E -> F; }

B -> C [lhead=cluster_Equil]; C -> D [lhead=cluster_Analysis]; }

Workflow for pH-dependent solubility determination.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing purification methods, analytical procedures, and non-aqueous formulations. Based on the polar nature of the hydrochloride salt, this compound is expected to have higher solubility in polar protic and aprotic solvents.

Expected Solubility Trend:

-

High Solubility: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Acetonitrile, Dichloromethane

-

Low to Insoluble: Toluene, Hexane, Diethyl Ether

Stability Profile

Assessing the chemical stability of this compound is paramount for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation pathways and products.[12][13][14]

Forced Degradation Studies: A Protocol

A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, and photolysis.[12][15]

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water

-

A validated stability-indicating HPLC method

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in water or a suitable co-solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber (ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

dot

digraph "Forced_Degradation_Pathway" {

graph [nodesep=0.5, ranksep=0.8];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

API [label="3-Difluoromethylpiperidine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_Stress" { label = "Stress Conditions"; style = "filled"; color = "#F1F3F4"; Acid [label="Acidic Hydrolysis\n(HCl, ΔT)"]; Base [label="Basic Hydrolysis\n(NaOH, ΔT)"]; Oxidation [label="Oxidation\n(H₂O₂)"]; Thermal [label="Thermal\n(Dry Heat)"]; Photo [label="Photolytic\n(Light)"]; }

Deg_Products [label="Degradation Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

API -> Acid [arrowhead=vee]; API -> Base [arrowhead=vee]; API -> Oxidation [arrowhead=vee]; API -> Thermal [arrowhead=vee]; API -> Photo [arrowhead=vee];

Acid -> Deg_Products; Base -> Deg_Products; Oxidation -> Deg_Products; Thermal -> Deg_Products; Photo -> Deg_Products; }

Forced degradation study design.

Potential Degradation Pathways

While the difluoromethyl group enhances metabolic stability, certain chemical degradation pathways may still be possible:

-

Hydrolysis: Under harsh acidic or basic conditions, hydrolysis of the C-F bonds is a remote possibility, though unlikely under typical pharmaceutical conditions.

-

Oxidation: The piperidine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

A stability-indicating analytical method is crucial to separate and quantify any degradants formed.[16][17][18]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development.[11][19] Hydrochloride salts can be hygroscopic, and the extent of moisture uptake can affect the physical and chemical stability of the API.[19]

Protocol for Hygroscopicity Assessment

Gravimetric sorption analysis is a standard method to evaluate the hygroscopicity of a material.[][21][22]

Procedure:

-

Sample Preparation: Place a known amount of this compound in a dynamic vapor sorption (DVS) instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[21]

Conclusion

This compound is a promising pharmaceutical building block with physicochemical properties that can be rationally understood based on its chemical structure. Its hydrochloride salt form ensures good aqueous solubility, which is, however, pH-dependent. The electron-withdrawing difluoromethyl group is expected to lower the pKa, a key parameter influencing its behavior in physiological environments. While generally stable, forced degradation studies are essential to fully characterize its degradation profile. A thorough understanding of its solubility, stability, and hygroscopicity, as outlined in this guide, is critical for the successful development of robust and effective drug products. The provided protocols offer a solid foundation for the experimental characterization of this and similar fluorinated piperidine derivatives.

References

- 1. d-nb.info [d-nb.info]

- 2. nbinno.com [nbinno.com]

- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]

- 7. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. This compound - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]

- 9. This compound - CAS:1427455-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 10. ossila.com [ossila.com]

- 11. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijrpp.com [ijrpp.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. ajpsonline.com [ajpsonline.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]

- 19. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 21. asiapharmaceutics.info [asiapharmaceutics.info]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 3-Difluoromethylpiperidine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Availability, Quality Benchmarks, and Strategic Sourcing for a Key Fluorinated Building Block

Introduction: The Ascendant Role of Fluorinated Piperidines in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. The piperidine scaffold, a ubiquitous motif in a vast number of pharmaceuticals, when combined with fluorine-containing substituents, presents a compelling synthetic building block for the development of novel therapeutics. 3-Difluoromethylpiperidine hydrochloride (CAS No. 1427455-16-0) has emerged as a particularly valuable intermediate. Its unique electronic properties and steric profile can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier availability, quality considerations, and its application in contemporary drug discovery.

The difluoromethyl group (CHF2) is often employed as a bioisostere for hydroxyl or thiol moieties, and in some contexts, can mimic a lipophilic hydrogen bond donor. Its introduction into the piperidine ring at the 3-position creates a chiral center, offering opportunities for stereospecific interactions with target proteins. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of synthetic transformations.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to several grams, with some suppliers capable of providing larger, bulk quantities upon request. The primary suppliers are concentrated in North America, Europe, and Asia, catering to the global pharmaceutical and biotechnology industries.

A survey of prominent suppliers reveals a competitive market, with variations in pricing, stated purity, and available technical documentation. Researchers should consider these factors in conjunction with lead times and customer support when selecting a vendor.

| Supplier | Stated Purity | Available Quantities | Notes |

| CymitQuimica (distributor for Apollo Scientific) | 95%[1] | 100mg, 250mg, 500mg, 1g, 5g[1] | European supplier.[1] |

| Cenmed Enterprises | 97%[2] | 500mg[2] | North American supplier.[2] |

| Fluorochem | 95.0%[3] | 250mg and larger quantities upon request.[3] | UK-based supplier with global distribution.[3] |

| Arctom Scientific | 95%[4] | Flexible and reagent sizes available.[4] | North American supplier.[4] |

| BLD Pharm | >95% | Inquire for available quantities.[5] | Global supplier with a presence in multiple regions.[5] |

| SciSupplies | 95+% | 1g | European supplier. |

| ChemShuttle | 95% | Inquire for available quantities. | North American supplier. |

It is important to note that while many suppliers list a standard purity, the actual purity of a specific lot can vary. Therefore, requesting a lot-specific Certificate of Analysis is a critical step in the procurement process.

Quality Control and Analytical Validation: A Critical Assessment

For researchers and drug development professionals, the purity and structural integrity of starting materials are paramount. The quality of this compound can be assessed through a combination of analytical techniques.

Typical Analytical Specifications:

-

Appearance: White to off-white solid.

-

Purity (by NMR or HPLC): ≥95%

-

Identity (by ¹H NMR and ¹⁹F NMR): Conforms to the structure.

-

Solubility: Soluble in water and polar organic solvents.

Key Analytical Techniques for Quality Control:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure and identifying any fluorine-containing impurities. The ¹H NMR spectrum should show characteristic signals for the piperidine ring protons and the difluoromethyl group. The ¹⁹F NMR will provide a clear signal for the CHF2 group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and quantifying any impurities. A well-developed HPLC method can separate the desired product from starting materials, by-products, and other contaminants.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

While generic spectra are sometimes available on supplier websites, it is best practice to obtain a lot-specific Certificate of Analysis that includes copies of the actual analytical data.

Synthetic Routes and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may be present in the final product. While specific proprietary synthesis details are often not disclosed by suppliers, a general understanding can be gleaned from the chemical literature.

A common approach to synthesizing fluorinated piperidines involves the modification of a pre-existing piperidine ring. For instance, a protected 3-hydroxypiperidine could be oxidized to the corresponding ketone, followed by a difluoromethylation reaction. Another strategy could involve the cyclization of a linear precursor already containing the difluoromethyl group.

The final step in the synthesis is typically the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Potential Impurities to Consider:

-

Residual starting materials: Unreacted precursors from the synthesis.

-

By-products of the fluorination reaction: Over- or under-fluorinated species.

-

Diastereomers or enantiomers: If the synthesis is not stereospecific, other stereoisomers may be present.

-

Residual solvents: Solvents used in the synthesis and purification steps.

-

Inorganic salts: From the workup and salt formation steps.

A thorough analytical characterization is necessary to identify and quantify these potential impurities, ensuring the material is suitable for its intended application.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-difluoromethylpiperidine moiety into a drug candidate can have several beneficial effects:

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group are resistant to metabolic oxidation, which can block a potential site of metabolism and increase the drug's half-life.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can lower the basicity of the piperidine nitrogen, which can affect the compound's pharmacokinetic properties and its interaction with biological targets.

-

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Conformational Control: The steric bulk of the difluoromethyl group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more bioactive conformation.

While specific examples of marketed drugs containing the 3-difluoromethylpiperidine fragment are not yet prevalent, its use as a building block in the synthesis of more complex molecules with potential therapeutic applications is an active area of research.[6] The strategic placement of this moiety can be a key step in the optimization of lead compounds in drug discovery programs.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential for ensuring safety and maintaining the integrity of this compound.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Take precautions to avoid exposure.

-

Refer to the Safety Data Sheet (SDS): Always consult the supplier's SDS for detailed safety information.

Storage Recommendations:

-

Temperature: Store in a cool, dry place.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Hygroscopic: The hydrochloride salt may be hygroscopic, so it should be stored in a tightly sealed container.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug development professionals. Its unique properties make it an attractive moiety for incorporation into novel drug candidates. By carefully considering the supplier landscape, rigorously assessing product quality through analytical validation, and adhering to safe handling practices, researchers can effectively utilize this important synthetic intermediate to advance their drug discovery programs. The continued exploration of fluorinated scaffolds like 3-difluoromethylpiperidine will undoubtedly contribute to the development of the next generation of innovative medicines.

References

- 1. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. cenmed.com [cenmed.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. arctomsci.com [arctomsci.com]

- 5. 1427455-16-0|3-(Difluoromethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its conformational flexibility and synthetic tractability make it a privileged structure for targeting a wide array of biological entities.[1] The introduction of fluorine, an element with unique physicochemical properties, into this scaffold has emerged as a powerful strategy to modulate and enhance the biological activity of piperidine derivatives.[2][3] This technical guide provides an in-depth exploration of the biological activities of fluorinated piperidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind fluorination, synthetic methodologies, diverse pharmacological effects, and the critical structure-activity relationships that govern their therapeutic potential.

The Power of Two: The Synergy of the Piperidine Scaffold and Fluorine in Drug Design

The prevalence of the piperidine ring in pharmaceuticals stems from its ability to confer favorable properties such as aqueous solubility and the potential for versatile substitution patterns, allowing for the fine-tuning of interactions with biological targets.[4][5] When combined with fluorine, a bioisostere for hydrogen or a hydroxyl group, the resulting fluorinated piperidine derivatives often exhibit profoundly altered and improved pharmacological profiles.[2]

The strategic incorporation of fluorine can lead to:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly lower the pKa of the piperidine nitrogen, which can reduce off-target interactions with targets like the hERG channel, thereby minimizing cardiotoxicity.[6][7] Furthermore, fluorination can influence lipophilicity, membrane permeability, and metabolic stability.[8][9]

-

Enhanced Biological Potency and Selectivity: The introduction of fluorine can lead to stronger binding interactions with target proteins through the formation of hydrogen bonds and other non-covalent interactions.[2] This can result in increased potency and selectivity for the desired biological target.[4]

-

Improved Pharmacokinetic Profiles: By blocking sites of metabolic oxidation, fluorine can enhance the metabolic stability of drug candidates, leading to improved half-life and oral bioavailability.[3][10]

Synthetic Pathways to Fluorinated Piperidines

The synthesis of fluorinated piperidines has been a significant area of research, with several methods developed to introduce fluorine at various positions of the piperidine ring. A prevalent and efficient method involves the hydrogenation of readily available fluorinated pyridines.

Catalytic Hydrogenation of Fluoropyridines

A robust method for accessing (multi)fluorinated piperidines is through the cis-selective hydrogenation of fluoropyridines.[11][12] This approach is advantageous due to the commercial availability of a wide range of fluorinated pyridine precursors.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Fluorinated Pyridine

-

Reaction Setup: In a pressure vessel, combine the fluorinated pyridine substrate (1.0 mmol), a palladium-based catalyst (e.g., Pd/C, 5 mol%), and a suitable solvent (e.g., methanol, 10 mL).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours).[13]

-

Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired fluorinated piperidine.

Note: The choice of catalyst, solvent, pressure, and temperature may need to be optimized for different substrates.

A Spectrum of Biological Activities

Fluorinated piperidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[1] Fluorination can enhance blood-brain barrier penetration and modulate interactions with CNS targets.[14] For instance, trifluoromethylphenyl piperidines are known to interact with dopamine transporters, making them relevant for conditions like depression and ADHD.[15]

Signaling Pathway: Dopamine Transporter (DAT) Inhibition

The following diagram illustrates the simplified signaling pathway following the inhibition of the dopamine transporter by a trifluoromethylphenyl piperidine derivative.

Caption: Inhibition of dopamine reuptake by a fluorinated piperidine derivative.

Anticancer Activity

Several fluorinated piperidine derivatives have exhibited potent anticancer properties.[16] For example, 3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24), a synthetic analog of curcumin, has shown significant anti-proliferative activity in various cancer cell lines.[16] The mechanism of action often involves the induction of apoptosis.[16]

Table 1: Anticancer Activity of a Fluorinated Piperidone (EFAH) [16]

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | % Inhibition of Proliferation |

| H441 (Lung) | EFAH | 1 | 72 | ~50% |

| H441 (Lung) | EFAH | 10 | 72 | ~80% |

| Panc-1 (Pancreatic) | EFAH | 1 | 72 | ~45% |

| Panc-1 (Pancreatic) | EFAH | 10 | 72 | ~75% |

| MiaPaCa-2 (Pancreatic) | EFAH | 1 | 72 | ~50% |

| MiaPaCa-2 (Pancreatic) | EFAH | 10 | 72 | ~80% |

Antimicrobial Activity

The introduction of fluorine into piperidine-containing structures has also led to the development of compounds with significant antimicrobial properties.[17] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[17][18] The mechanism of action can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Agar Disc-Diffusion Assay for Antibacterial Screening

-

Preparation of Bacterial Culture: Inoculate a sterile nutrient broth with the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and incubate at 37 °C until the turbidity reaches a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Spread the bacterial suspension evenly over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Application of Test Compounds: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the fluorinated piperidine derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc. The size of the zone is indicative of the antibacterial activity.

Other Therapeutic Areas

Recent studies have highlighted the potential of fluorinated piperidines in other therapeutic areas, including diabetes and Alzheimer's disease.[19] Certain derivatives have shown notable inhibitory effects on α-glucosidase and cholinesterases, suggesting their potential as multifunctional agents for these complex disorders.[19]

Structure-Activity Relationships (SAR): Decoding the Impact of Fluorine

The biological activity of fluorinated piperidine derivatives is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the piperidine ring.

Key SAR Observations:

-

Position of Fluorine: The location of the fluorine atom can drastically alter selectivity for different biological targets.[20] For example, in the context of aminergic G protein-coupled receptors, positional fluorination can significantly change the affinity and selectivity for various receptor subtypes.[20]

-

Conformational Effects: Fluorine substitution can have a profound impact on the conformational preference of the piperidine ring.[21][22] The axial preference of fluorine in some derivatives, driven by hyperconjugation and charge-dipole interactions, can pre-organize the molecule for optimal binding to a target.[21][23]

-

Trifluoromethyl Group: The trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, can significantly alter the pKa of nearby functional groups and enhance lipophilicity, which can improve binding to hydrophobic pockets in proteins and increase metabolic stability.[15]

Workflow for SAR Studies

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 14. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Difluoromethyl Group in Medicinal Chemistry

Introduction: Beyond Classical Bioisosteres

The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern drug design, offering a powerful lever to modulate physicochemical and pharmacokinetic properties.[1][2] While single fluorine atoms and the trifluoromethyl (-CF3) group are well-established tools, the difluoromethyl (-CF2H) group has emerged as a substituent of unique and compelling character.[3][4] It is not merely an intermediate between a methyl and trifluoromethyl group; its distinct ability to act as a lipophilic hydrogen bond donor positions it as a sophisticated bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH2) groups.[5][6][7]

This technical guide provides an in-depth exploration of the difluoromethyl group from the perspective of a drug development professional. We will move beyond simple definitions to examine the causal relationships between its properties and its strategic applications, supported by quantitative data, validated experimental protocols, and successful case studies.

Part 1: The Fundamental Physicochemical Profile of the -CF2H Group

Understanding the inherent properties of the difluoromethyl group is the foundation for its rational application in drug design. Its character is a nuanced blend of electronic, steric, and lipophilic features.

The "Lipophilic Hydrogen Bond Donor" Concept

The most defining characteristic of the -CF2H group is its capacity to act as a hydrogen bond donor. The two highly electronegative fluorine atoms create a strong dipole, polarizing the C-H bond and rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding.[8][9][10] This capability is not present in methyl (-CH3) or trifluoromethyl (-CF3) groups.

Crucially, this hydrogen bond donor capability is paired with an increase in lipophilicity compared to a hydroxyl group, leading to the "lipophilic hydrogen bond donor" descriptor.[11] This duality allows medicinal chemists to replace polar, metabolically labile groups like -OH or -SH while simultaneously enhancing properties like membrane permeability.[11][12]

The strength of this interaction can be quantified using Abraham's solute 1H NMR analysis, which determines the hydrogen bond acidity parameter, A. Studies have shown that the A value for difluoromethyl groups (in the context of Ar-X-CF2H) ranges from 0.085 to 0.126 .[5][13] This places its hydrogen bond donor strength on a scale similar to that of thiophenols and anilines, though weaker than a typical hydroxyl group.[6][13]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

| Functional Group | Hansch π Parameter | Abraham H-Bond Acidity (A) | Key Characteristic |

| Methyl (-CH₃) | +0.56 | ~0 | Lipophilic, no H-bond donation |

| Hydroxyl (-OH) | -0.67 | Significantly high | Polar, strong H-bond donor |

| Thiol (-SH) | +0.39 | ~0.12 | Less polar, moderate H-bond donor |

| Difluoromethyl (-CF₂H) | +0.3 to +0.5 (context-dependent) | 0.085 - 0.126 [5] | Lipophilic H-bond donor |

| Trifluoromethyl (-CF₃) | +0.88 | 0 | Highly lipophilic, no H-bond donation |

Note: Hansch π values are indicative and can vary based on the molecular context. The Δlog P (log P(XCF₂H) - log P(XCH₃)) has been measured experimentally to be in the range of -0.1 to +0.4, highlighting its context-dependent nature.[5][6]

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the electronic environment of the parent molecule.[12] This inductive effect can lower the pKa of nearby acidic or basic functional groups.[14] This modulation is a critical tool for drug designers, as a molecule's ionization state at physiological pH governs its solubility, receptor binding interactions, and off-target effects. For example, lowering the pKa of a basic amine can reduce unwanted hERG channel interactions.

Impact on Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[15] Consequently, replacing a C-H bond with a C-F bond often blocks metabolic oxidation at that site. The difluoromethyl group is significantly more resistant to oxidative metabolism compared to methyl or methylene groups, which are common metabolic "soft spots".[1][16] This increased stability can lead to a longer drug half-life, reduced clearance, and a more favorable dosing regimen.[17] However, it is crucial to note that under certain enzymatic conditions, defluorination can occur, a potential liability that must be assessed.[18]

Part 2: Strategic Applications in Drug Design

The unique physicochemical profile of the -CF2H group translates directly into several powerful strategies for lead optimization.

Bioisosteric Replacement: A Core Strategy

The primary application of the -CF2H group is as a bioisostere for hydroxyl and thiol groups.[7][16] The causality is straightforward: the CF2H group can replicate the critical hydrogen bond donor function of an -OH or -SH group required for target binding, while simultaneously addressing common liabilities associated with these groups, such as rapid metabolic oxidation (e.g., glucuronidation) or poor membrane permeability.[11]

Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl group.

Enhancing Target Affinity and Selectivity

The ability to form specific hydrogen bonds can be leveraged to increase both binding affinity and selectivity. A compelling example is the mTORC1/2 selective inhibitor PQR620.[19] Computational modeling revealed that the -CF2H group forms a crucial hydrogen bond with the glutamate residue (Glu2190) in the mTOR active site. This specific interaction was vital for achieving over 1000-fold selectivity for mTOR over the related kinase PI3Kα.[19]

Caption: The CF₂H group forming a targeted hydrogen bond with a protein active site.

Part 3: Synthetic Methodologies for -CF2H Incorporation

The practical utility of the -CF2H group is contingent on the availability of robust synthetic methods for its introduction, particularly in the later stages of a synthetic campaign (late-stage functionalization). Methodologies are generally classified into electrophilic, nucleophilic, and radical-based transformations.[7][12]

-

Nucleophilic Difluoromethylation: Often employs reagents like difluoromethyltriphenylphosphonium bromide or (difluoromethyl)trimethylsilane (TMSCF2H) to deliver a "CF2H-" equivalent.[12]

-

Electrophilic Difluoromethylation: Utilizes reagents like S-(difluoromethyl) diarylsulfonium salts that react with nucleophiles (e.g., enolates).[4][12]

-

Radical Difluoromethylation: Involves the generation of a ·CF2H radical, often through photoredox catalysis, which can then be used to functionalize C-H bonds directly.[4][12]

The development of methods suitable for late-stage functionalization is a critical area of research, as it allows chemists to rapidly generate analogues of complex lead compounds for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule from scratch.[19][20]

Part 4: Practical Workflows and Protocols

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in practical, validated workflows. The following protocol outlines a self-validating system to assess the impact of replacing a hydroxyl or methyl group with a difluoromethyl group in a lead compound.

Experimental Protocol: A Self-Validating Workflow for Assessing -CF2H Incorporation

This protocol provides a step-by-step methodology to quantify the effects of -CF2H substitution on key drug-like properties.

1. Synthesis of Analogues:

-

Objective: To obtain high-purity samples of the parent compound (e.g., R-OH or R-CH3) and the corresponding difluoromethyl analogue (R-CF2H).

-

Methodology:

-

Synthesize the parent compound using an established route.

-

Synthesize the R-CF2H analogue. This may involve, for example, the deoxyfluorination of a corresponding aldehyde or the nucleophilic displacement of a leaving group with a CF2H source.[12]

-

Purify both compounds to >98% purity as determined by HPLC and UPLC-MS.

-

Confirm the structure of both compounds using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

2. Determination of Physicochemical Properties:

-

Objective: To quantify changes in lipophilicity and acidity/basicity.

-

Methodology (Lipophilicity - LogD₇.₄):

-

Prepare stock solutions of each compound in DMSO (10 mM).

-

Use a shake-flask method. Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

-

Vortex vigorously for 30 minutes, then centrifuge to separate the layers.

-

Carefully sample both the aqueous (PBS) and organic (octanol) layers.

-

Quantify the concentration of the compound in each layer using a validated LC-MS/MS method with a standard curve.

-

Calculate LogD₇.₄ = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ).

-

-

Control: Run a standard compound with a known LogD₇.₄ in parallel to validate the assay.

3. In Vitro Metabolic Stability Assay:

-

Objective: To compare the metabolic stability of the parent and -CF2H analogue.

-

Methodology (Rat Liver Microsomes):

-

Materials: Rat liver microsomes (RLM), NADPH regenerating system, PBS (pH 7.4), test compounds, positive control (e.g., testosterone), quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

Incubation: Pre-warm RLM in PBS at 37°C. Add the test compound (final concentration 1 µM).

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution.

-

Analysis: Centrifuge the quenched samples to precipitate protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-minute time point.

-

Data Analysis: Plot the natural log of the percent remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k).

-

-

Self-Validation: The positive control (testosterone) must be metabolized within a predefined range for the experiment to be considered valid. A negative control (incubation without NADPH) should show minimal degradation.

Table 2: Representative Metabolic Stability Data

| Compound | System | In Vitro t½ (min) | Interpretation |

| Lead-OH | RLM + NADPH | 8 | Rapidly Metabolized |

| Lead-CF₂H | RLM + NADPH | >60 | Significantly Stabilized |

| Lead-OH | RLM - NADPH | >60 | No Cofactor, No Metabolism |

| Testosterone | RLM + NADPH | 12 | Assay Valid |

Workflow Visualization

Caption: Experimental workflow for evaluating the impact of -CF₂H incorporation.

Conclusion and Future Outlook

The difluoromethyl group is far more than a simple fluorinated substituent; it is a sophisticated medicinal chemistry tool that offers a unique combination of properties. Its ability to act as a metabolically robust, lipophilic mimic of hydroxyl and thiol groups provides a powerful strategy to overcome common drug development hurdles such as poor metabolic stability and low membrane permeability.[11][16] The continued development of novel and efficient late-stage difluoromethylation reactions will further empower medicinal chemists to deploy this valuable group, accelerating the discovery of next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.[12][19]

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 8. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 9. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]